molecular formula C23H30N2O2 B12274795 tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate CAS No. 1356087-56-3

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

Cat. No.: B12274795
CAS No.: 1356087-56-3
M. Wt: 366.5 g/mol
InChI Key: LCORYCZNNVHEBO-UHFFFAOYSA-N
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Description

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate is a chemical compound with the molecular formula C23H30N2O2. It is known for its unique structure, which includes a cyclobutyl ring and a dibenzylamino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dibenzylamino)cyclobutanone. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a dibenzylamino group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

1356087-56-3

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

tert-butyl N-[3-(dibenzylamino)cyclobutyl]carbamate

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-20-14-21(15-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26)

InChI Key

LCORYCZNNVHEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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